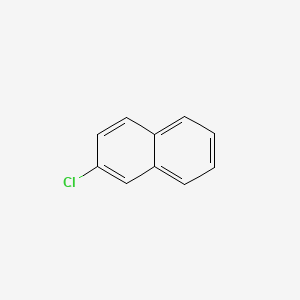

2-Chloronaphthalene

Description

Properties

IUPAC Name |

2-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYGETOMCSJHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023971 | |

| Record name | 2-Chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoclinic plates or off-white crystalline powder. Melting point 59.5 °C., Solid; [Merck Index], WHITE CRYSTALLINE POWDER. | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

493 °F at 760 mmHg (NTP, 1992), 256 °C @ 760 mm Hg; 132.6 °C @ 20 mm Hg; 119.7 °C @ 11 mm Hg, at 101kPa: 259 °C | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 °C | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in alcohol, ether, benzene, chloroform, carbon disulfide, In water, 11.7 mg/l @ 25 °C, Solubility in water, g/100ml: (none) | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1377 at 160 °F (NTP, 1992) - Denser than water; will sink, 1.1377 /cu cm at 71 °C, 1.18 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.017 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.0122 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 1 | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Possible impurities of ... /chloronaphthalenes/ ... may include biphenyls, fluorenes, pyrenes, anthracenes and dibenzofurans. /Chloronaphthalenes/ | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic plates, leaflets from dil alcohol, Leaflets from ethanol (aq) | |

CAS No. |

91-58-7 | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49O81U3ITI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

139.1 °F (NTP, 1992), 59.5 deg C, 59.5 °C | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloronaphthalene | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-chloronaphthalene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fullerenes. The document details two principal methodologies: the direct chlorination of naphthalene and a more regioselective synthesis from indene. Emphasis is placed on experimental protocols, reaction conditions, and quantitative data to facilitate practical application in a research and development setting. This guide also includes a discussion of the underlying reaction mechanisms and methods for the separation and analysis of the resulting isomeric products.

Introduction

2-Chloronaphthalene (C₁₀H₇Cl) is an organochlorine compound that serves as a valuable building block in organic synthesis. Its utility spans the production of dyes, agrochemicals, and, notably, as a precursor in the synthesis of more complex molecules within the pharmaceutical industry. The controlled and efficient synthesis of 2-chloronaphthalene is therefore of significant interest.

The primary challenge in the synthesis of 2-chloronaphthalene lies in achieving high regioselectivity. Direct electrophilic substitution on the naphthalene ring can lead to the formation of two monochlorinated isomers, 1-chloronaphthalene and 2-chloronaphthalene, along with polychlorinated byproducts. This guide will explore the factors influencing this selectivity and present methodologies to obtain the desired 2-chloro isomer.

Synthetic Methodologies

Two primary synthetic strategies for the preparation of 2-chloronaphthalene are discussed in detail: direct chlorination of naphthalene and the ring expansion of indene via dichlorocarbene addition.

Direct Chlorination of Naphthalene

Direct chlorination is a common method for the functionalization of naphthalene.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where chlorine acts as the electrophile. However, this method typically yields a mixture of 1-chloronaphthalene and 2-chloronaphthalene.[2]

The regioselectivity of the reaction is governed by both kinetic and thermodynamic factors. The α-position (C1) of naphthalene is more reactive towards electrophilic attack due to the greater stability of the resulting carbocation intermediate (Wheland intermediate), making 1-chloronaphthalene the kinetic product.[3][4] Conversely, the β-position (C2) is sterically less hindered, and 2-chloronaphthalene is the thermodynamically more stable product.[5] Therefore, reaction conditions can be manipulated to favor the formation of the desired 2-isomer.

Caption: Electrophilic chlorination of naphthalene proceeds via two competing pathways.

The isomer distribution in the direct chlorination of naphthalene is highly dependent on the reaction conditions. While specific data is often proprietary or varies between studies, the following table summarizes the general trends observed.

| Catalyst | Temperature (°C) | Solvent | Predominant Isomer | Typical 1-/2- Isomer Ratio | Reference |

| FeCl₃ | 80-100 | Molten Naphthalene | 1-Chloronaphthalene | ~9:1 | General Knowledge |

| CuCl₂ | 200-350 | Gas Phase | 1-Chloronaphthalene | Data not specified | |

| Zeolite (Isomerization) | 300-400 | Gas Phase | 2-Chloronaphthalene | Equilibrium mixture |

Note: Higher temperatures can favor the formation of the thermodynamically stable 2-chloronaphthalene, potentially through isomerization of the initially formed 1-chloronaphthalene, especially in the presence of a suitable catalyst.

This protocol describes a general procedure for the direct chlorination of naphthalene. Researchers should optimize the conditions to suit their specific requirements.

Materials:

-

Naphthalene

-

Anhydrous Iron(III) chloride (FeCl₃) or Copper(II) chloride (CuCl₂)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Suitable organic solvent (e.g., dichloromethane or toluene)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser

-

Heating mantle

-

Gas flow meter

-

Scrubber for excess chlorine and HCl (e.g., sodium hydroxide solution)

Procedure:

-

Reaction Setup: In a fume hood, charge the three-necked flask with naphthalene and a catalytic amount of anhydrous iron(III) chloride (e.g., 1-5 mol%). The apparatus is flushed with nitrogen.

-

Melting: Heat the flask using a heating mantle to melt the naphthalene (melting point ~80 °C).

-

Chlorination: Once the naphthalene is molten and the temperature is stabilized (e.g., 100-120 °C), introduce a slow stream of chlorine gas below the surface of the stirred molten naphthalene. The reaction is exothermic, and the chlorine flow rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of naphthalene, 1-chloronaphthalene, and 2-chloronaphthalene.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove any dissolved chlorine and HCl. Cool the reaction mixture to room temperature.

-

Neutralization: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). Wash the organic solution with a 5% sodium carbonate solution to remove residual HCl, followed by washing with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of chloronaphthalenes.

-

Purification: Separate the 1- and 2-chloronaphthalene isomers using fractional crystallization or column chromatography (see Section 3).

Synthesis from Indene and Dichlorocarbene

A more regioselective synthesis of 2-chloronaphthalene can be achieved through the reaction of indene with dichlorocarbene (:CCl₂). The dichlorocarbene is typically generated in situ from chloroform and a strong base, such as potassium tert-butoxide. The reaction proceeds through a dichlorocyclopropane intermediate which undergoes a ring expansion to yield 2-chloronaphthalene with a reported yield of approximately 65%.

Caption: Synthesis of 2-chloronaphthalene via dichlorocarbene addition to indene.

This protocol is based on literature procedures and provides a detailed method for the synthesis of 2-chloronaphthalene from indene.

Materials:

-

Indene

-

Potassium tert-butoxide

-

Chloroform (CHCl₃), ethanol-free

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethanol

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet

-

Ice-water bath

-

Rotary evaporator

-

Apparatus for column chromatography or crystallization

Procedure:

-

Reaction Setup: In a fume hood, add potassium tert-butoxide to a three-necked flask under a nitrogen atmosphere. Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice-water bath.

-

Addition of Reactants: Prepare a solution of indene and chloroform in anhydrous THF. Add this solution dropwise to the stirred suspension of potassium tert-butoxide over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic extracts with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 2-chloronaphthalene by column chromatography on silica gel using hexane as the eluent or by recrystallization from ethanol.

Separation and Purification of Isomers

The successful isolation of pure 2-chloronaphthalene from the product mixture of the direct chlorination of naphthalene is a critical step. The two main techniques employed are fractional crystallization and column chromatography.

Fractional Crystallization

Fractional crystallization takes advantage of the different melting points and solubilities of 1-chloronaphthalene (liquid at room temperature, m.p. -2.3 °C) and 2-chloronaphthalene (solid, m.p. 59.5 °C).

Materials:

-

Crude mixture of 1- and 2-chloronaphthalene

-

Methanol or acetone

Equipment:

-

Crystallization dish or beaker

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Buchner funnel and flask for vacuum filtration

Procedure:

-

Dissolution: Dissolve the crude chloronaphthalene mixture in a minimum amount of a suitable solvent, such as methanol or acetone, at room temperature or with gentle warming.

-

Crystallization: Slowly cool the solution in a low-temperature bath. The higher-melting 2-chloronaphthalene will crystallize out of the solution.

-

Isolation: Isolate the crystals of 2-chloronaphthalene by vacuum filtration.

-

Recrystallization: For higher purity, the collected crystals can be recrystallized one or more times from the same solvent. The purity of the product should be checked after each recrystallization by GC-MS and melting point determination.

Column Chromatography

Chromatographic separation of the chloronaphthalene isomers can be achieved on a silica gel column.

Materials:

-

Crude mixture of 1- and 2-chloronaphthalene

-

Silica gel (60-120 mesh)

-

Hexane or a mixture of hexane and a slightly more polar solvent (e.g., dichloromethane)

Equipment:

-

Chromatography column

-

Fraction collector

-

TLC plates for monitoring the separation

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with hexane. The less polar 1-chloronaphthalene will elute first, followed by the 2-chloronaphthalene.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC). Combine the fractions containing the pure 2-chloronaphthalene.

-

Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified 2-chloronaphthalene.

Analysis and Characterization

The composition of the reaction mixture and the purity of the final product should be determined using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying the isomers of chloronaphthalene and quantifying the product distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified 2-chloronaphthalene.

-

Melting Point Analysis: The melting point of the purified 2-chloronaphthalene should be sharp and consistent with the literature value (59.5 °C).

Conclusion

This technical guide has detailed the primary synthetic routes for obtaining 2-chloronaphthalene. The direct chlorination of naphthalene is a straightforward but non-selective method that requires careful control of reaction conditions and subsequent purification to isolate the desired 2-isomer. For applications requiring high regioselectivity, the synthesis from indene and dichlorocarbene offers a more efficient alternative, providing 2-chloronaphthalene in good yield. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The provided experimental protocols and data serve as a valuable resource for the practical synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Identification of 2-Chloronaphthalene (CAS Number 91-58-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of 2-chloronaphthalene (CAS 91-58-7), a chlorinated derivative of naphthalene. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed information on its physicochemical properties, spectroscopic data, analytical methods, and safety protocols.

Physicochemical Properties

2-Chloronaphthalene is an off-white crystalline solid.[1] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][2] Due to its stability and nonflammability, it has seen historical use in various industrial applications, though its production has significantly decreased due to environmental and health concerns.[2][3]

Table 1: Physicochemical Properties of 2-Chloronaphthalene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇Cl | |

| Molecular Weight | 162.62 g/mol | |

| Melting Point | 59.5 °C (139.1 °F) | |

| Boiling Point | 259 °C (498 °F) at 760 mmHg | |

| Density | 1.18 g/cm³ | |

| Vapor Pressure | 0.0122 mmHg at 25 °C | |

| Water Solubility | Insoluble | |

| Log Kow (Octanol/Water Partition Coefficient) | 3.90 | |

| Henry's Law Constant | 3.20 x 10⁻⁴ atm-m³/mole |

Spectroscopic Data for Identification

Spectroscopic techniques are crucial for the unambiguous identification of 2-chloronaphthalene. The following sections detail the expected spectral data from various analytical methods.

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of 2-chloronaphthalene. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak.

Table 2: Key Mass Spectral Peaks for 2-Chloronaphthalene

| m/z | Relative Intensity | Interpretation | Reference(s) |

| 162 | 100% | Molecular ion [M]⁺ | |

| 164 | 32% | Isotope peak for ³⁷Cl | |

| 127 | 32% | [M-Cl]⁺ | |

| 128 | 17% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed structural information about the 2-chloronaphthalene molecule.

Table 3: NMR Spectroscopic Data for 2-Chloronaphthalene

| Nucleus | Chemical Shift (ppm) | Reference(s) |

| ¹H NMR | Varies (complex aromatic region) | |

| ¹³C NMR | Varies (distinct signals for each carbon) |

Note: Specific chemical shifts and coupling constants can be found in referenced spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy can identify characteristic functional groups and the overall fingerprint of the molecule.

Table 4: Characteristic IR Absorption Bands for 2-Chloronaphthalene

| Wavenumber (cm⁻¹) | Interpretation | Reference(s) |

| ~3050 | Aromatic C-H stretch | |

| ~1600, ~1500, ~1450 | Aromatic C=C ring stretch | |

| ~1093 | C-Cl stretch | |

| ~800-900 | C-H out-of-plane bending |

Ultraviolet (UV) Spectroscopy

UV spectroscopy shows characteristic absorbance maxima for the naphthalene ring system.

Table 5: UV Absorption Maxima for 2-Chloronaphthalene (in Methanol)

| Wavelength (nm) | Log ε | Reference(s) |

| 226 | 4.91 | |

| 270 | 3.67 | |

| 288 | 3.47 | |

| 322 | 2.25 |

Analytical Methods and Experimental Protocols

The following are detailed protocols for the analysis of 2-chloronaphthalene in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the determination of 2-chloronaphthalene.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

For solid samples (e.g., soil, sediment), extraction is necessary. Methods such as Soxhlet extraction (EPA Method 3540C), pressurized fluid extraction (EPA Method 3545A), or ultrasonic extraction (EPA Method 3550C) can be employed using a suitable solvent like hexane or a hexane/acetone mixture.

-

For water samples, liquid-liquid extraction (EPA Method 3510C) or solid-phase extraction (SPE) can be used to concentrate the analyte.

-

The final extract is concentrated and may require cleanup to remove interfering substances.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Splitless injection mode. Inlet temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (e.g., m/z 40-450) for identification and selected ion monitoring (SIM) for quantification, monitoring ions such as m/z 162, 164, and 127.

-

-

Data Analysis:

-

Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum (e.g., NIST library).

-

Quantification is typically performed using an internal standard method.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another robust method for the analysis of 2-chloronaphthalene.

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent such as acetonitrile or methanol.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Instrumentation and Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detector set at a wavelength corresponding to one of the absorbance maxima, such as 226 nm.

-

-

Data Analysis:

-

Identification is based on the retention time compared to a standard.

-

Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the identification of 2-chloronaphthalene.

Caption: Analytical workflow for the identification and quantification of 2-chloronaphthalene.

Caption: Logical relationship between 2-chloronaphthalene and its identification methods.

Toxicological and Safety Information

2-Chloronaphthalene is considered moderately toxic by ingestion and is a strong irritant to the skin, eyes, and respiratory tract. Chronic exposure may lead to chloracne, a severe skin condition, and can have effects on the liver. When heated to decomposition, it emits toxic fumes of hydrogen chloride.

Handling and Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator for organic vapors.

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed.

-

Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Incineration at high temperatures is a potential disposal method.

This technical guide provides a foundational understanding of the identification and characterization of 2-chloronaphthalene. For further detailed information, it is recommended to consult the referenced literature and safety data sheets.

References

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-chloronaphthalene, a chlorinated derivative of naphthalene. The information presented herein is intended to support research, analysis, and development activities involving this compound. This document details the spectral characteristics of 2-chloronaphthalene as determined by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for these analytical techniques are also provided.

Mass Spectrometry (MS)

Mass spectrometry of 2-chloronaphthalene reveals a characteristic isotopic pattern due to the presence of the chlorine atom. The mass spectrum is dominated by the molecular ion peak and a significant M+2 peak, which is indicative of a monochlorinated compound.

Table 1: Mass Spectrometry Data for 2-Chloronaphthalene

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (Molecular ion with ³⁵Cl) |

| 164 | 32 | [M+2]⁺ (Molecular ion with ³⁷Cl) |

| 127 | 32 | [M-Cl]⁺ |

| 128 | 17 | [C₁₀H₈]⁺ |

| 163 | 10.7 | Isotope peak |

Data sourced from PubChem and Guidechem.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A solution of 2-chloronaphthalene is prepared in a suitable volatile solvent, such as hexane or dichloromethane. For solid samples, an extraction is performed, followed by cleanup using a silica gel column if necessary. The final extract is concentrated to an appropriate volume before injection.[3][4]

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically employed.[3]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Injection Mode: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is applied to ensure good separation of the analyte from other components. A typical program starts at a lower temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 300°C), and holds for a few minutes.

-

MS Ionization: Electron Impact (EI) ionization is used with a standard energy of 70 eV.

-

MS Detector: A quadrupole or ion trap mass analyzer is used to detect the ions. The mass spectrum is recorded over a suitable m/z range (e.g., 40-200 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 2-chloronaphthalene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chloronaphthalene in deuterated chloroform (CDCl₃) shows signals in the aromatic region, consistent with the seven protons on the naphthalene ring system.

Table 2: ¹H NMR Spectral Data for 2-Chloronaphthalene (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | H-4, H-5 |

| ~7.78 | d | 1H | H-8 |

| ~7.50 | m | 2H | H-1, H-6 |

| ~7.42 | dd | 1H | H-3 |

| ~7.35 | t | 1H | H-7 |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the magnetic field strength of the instrument. The assignments are based on typical chemical shifts for substituted naphthalenes.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-chloronaphthalene displays ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for 2-Chloronaphthalene (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~134.5 | C-4a |

| ~132.8 | C-2 |

| ~132.0 | C-8a |

| ~129.5 | C-8 |

| ~128.2 | C-5 |

| ~127.8 | C-4 |

| ~127.6 | C-7 |

| ~126.8 | C-6 |

| ~126.5 | C-1 |

| ~125.4 | C-3 |

Note: The assignments are based on predicted chemical shifts and comparison with related structures.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-25 mg of 2-chloronaphthalene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The sample should be free of any solid particles to ensure good spectral resolution.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR: A standard single-pulse experiment is performed. The spectral width is set to cover the aromatic region (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are often required compared to ¹H NMR.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or to an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloronaphthalene exhibits characteristic absorption bands corresponding to the vibrations of its aromatic and C-Cl bonds.

Table 4: Key IR Absorption Bands for 2-Chloronaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1460 | Medium-Strong | Aromatic C=C stretching vibrations |

| ~850, ~810, ~740 | Strong | C-H out-of-plane bending |

| ~780 | Strong | C-Cl stretch |

Note: The peak positions are approximated from the NIST WebBook IR spectrum.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Solid Sample): As 2-chloronaphthalene is a solid at room temperature, the spectrum can be obtained using the KBr pellet method or as a thin film.

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Thin Film: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Scan Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-chloronaphthalene in methanol shows several absorption bands in the ultraviolet region, which are characteristic of the naphthalene chromophore.

Table 5: UV-Vis Spectral Data for 2-Chloronaphthalene (Solvent: Methanol)

| λmax (nm) | log ε |

| 226 | 4.91 |

| 270 | 3.67 |

| 288 | 3.47 |

| 322 | 2.25 |

Data sourced from PubChem.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: A stock solution of 2-chloronaphthalene is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade methanol. This stock solution is then serially diluted to prepare working solutions of appropriate concentrations for analysis.

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the measurement.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are used.

-

Scan Range: The spectrum is recorded over a wavelength range of approximately 200-400 nm.

-

Blank: A cuvette containing the solvent (methanol) is used as a blank to zero the absorbance.

-

Measurement: The absorbance of the sample solutions is measured at the wavelengths of maximum absorption (λmax).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a solid organic compound like 2-chloronaphthalene.

Caption: General workflow for spectroscopic analysis.

Caption: Spectroscopic techniques and data output.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectra of 2-chloronaphthalene. NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. For professionals in research and drug development, a thorough understanding of the spectral features of key aromatic scaffolds like 2-chloronaphthalene is crucial. This document presents detailed spectral data, standardized experimental protocols, and logical diagrams to facilitate a deeper understanding of this compound's NMR characteristics.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for 2-chloronaphthalene. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The assignments correspond to the numbering scheme shown in the molecular structure diagram (Figure 1). This data is based on spectra obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of 2-Chloronaphthalene

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.84 | d (doublet) | J = 8.8 |

| H-3 | 7.45 | dd (doublet of doublets) | J = 8.8, 2.0 |

| H-4 | 7.78 | d (doublet) | J = 8.4 |

| H-5 | 7.85 | d (doublet) | J = 8.1 |

| H-6 | 7.51 | m (multiplet) | - |

| H-7 | 7.51 | m (multiplet) | - |

| H-8 | 7.85 | d (doublet) | J = 8.1 |

Table 2: ¹³C NMR Spectral Data of 2-Chloronaphthalene

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-1 | 127.6 |

| C-2 | 132.8 |

| C-3 | 126.7 |

| C-4 | 129.5 |

| C-4a | 134.3 |

| C-5 | 128.4 |

| C-6 | 126.8 |

| C-7 | 127.7 |

| C-8 | 126.5 |

| C-8a | 131.7 |

Visualization of Structure and Workflow

Visual aids are essential for correlating spectral data with molecular structure and for understanding the experimental process.

Figure 1: Molecular structure of 2-Chloronaphthalene with atom numbering for NMR assignments.

Figure 2: General workflow for NMR spectrum acquisition and analysis.

Experimental Protocols

The acquisition of high-quality NMR data requires meticulous sample preparation and careful setup of the spectrometer. The following is a standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid aromatic compound like 2-chloronaphthalene.

3.1 Sample Preparation

-

Weighing: Accurately weigh approximately 15-25 mg of 2-chloronaphthalene solid.

-

Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D). CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the vial to serve as the internal reference standard (δ = 0.00 ppm).

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

-

Capping: Securely cap the NMR tube.

3.2 Spectrometer Operation and Data Acquisition

These procedures are based on a typical 400 MHz NMR spectrometer.

-

Instrument Preparation: Ensure the spectrometer is available and has been properly cooled with liquid nitrogen and helium.

-

Sample Insertion: Insert the NMR tube into a spinner turbine, adjust the depth using a gauge, and carefully place it into the spectrometer's autosampler or the top of the magnet bore.

-

Locking and Shimming:

-

Initiate the "lock" command in the software. The spectrometer will automatically adjust to the deuterium signal of the CDCl₃ solvent, ensuring a stable magnetic field.

-

Perform automated or manual "shimming." This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.

-

-

Probe Tuning: Match and tune the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

¹H NMR Acquisition:

-

Load a standard set of acquisition parameters for a proton experiment.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for quantitative analysis.

-

Pulse Width (p1): Calibrate for a 30° or 45° flip angle for routine scans to balance signal intensity and relaxation time.

-

Spectral Width (sw): Set to a range appropriate for aromatic compounds, typically 12-16 ppm.

-

Number of Scans (ns): Typically 8 or 16 scans are sufficient for a sample of this concentration.

-

Initiate the acquisition.

-

-

¹³C NMR Acquisition:

-

Load a standard set of parameters for a proton-decoupled carbon experiment (e.g., zgpg30).

-

Proton Decoupling: Ensure broad-band proton decoupling is active to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.

-

Spectral Width (sw): Set to a wide range, typically 0-220 ppm, to encompass all possible carbon signals.

-

Number of Scans (ns): A significantly higher number of scans is required due to the low natural abundance of ¹³C. Typically, 1024 to 4096 scans are acquired.

-

Initiate the acquisition.

-

3.3 Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) signal and perform a Fourier transform to generate the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a polynomial function to correct any distortions in the baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Analysis: Use the software's tools to pick peaks, integrate the area under the ¹H signals, and annotate the spectrum with the corresponding chemical shifts.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 2-Chloronaphthalene, a compound of interest in environmental analysis and toxicology. The following sections detail the core principles of its fragmentation under electron ionization (EI), present quantitative data, outline a standard experimental protocol for its analysis, and visualize the key processes involved.

Introduction to the Mass Spectrometry of 2-Chloronaphthalene

Under electron ionization (EI) mass spectrometry, 2-Chloronaphthalene (C₁₀H₇Cl) undergoes a series of predictable fragmentation events. The initial step involves the removal of an electron from the molecule to form a molecular ion (M⁺˙). Due to the energetic nature of EI, this molecular ion is unstable and subsequently breaks down into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and structural features. The presence of chlorine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1.

Quantitative Fragmentation Data

The electron ionization mass spectrum of 2-Chloronaphthalene is characterized by several key ions. The relative abundances of the most significant peaks are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem.

| m/z | Proposed Ion | Relative Abundance (%) | Notes |

| 162 | [C₁₀H₇³⁵Cl]⁺˙ | 100.00 | Molecular ion (M⁺˙), base peak |

| 164 | [C₁₀H₇³⁷Cl]⁺˙ | 32.00 | Isotopic molecular ion peak (M+2) |

| 127 | [C₁₀H₇]⁺ | 33.40 | Loss of Chlorine radical (M-Cl) |

| 126 | [C₁₀H₆]⁺˙ | 17.20 | Loss of HCl from the molecular ion |

| 163 | [C₁₀H₆³⁵Cl]⁺ | 10.70 | Loss of a Hydrogen radical (M-H) |

| 101 | [C₈H₅]⁺ | Not specified in top peaks | Further fragmentation |

| 75 | [C₆H₃]⁺ | Not specified in top peaks | Further fragmentation |

Proposed Fragmentation Pathway

The fragmentation of 2-Chloronaphthalene is initiated by the formation of the molecular ion. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are the loss of a chlorine radical and the elimination of a neutral hydrochloric acid molecule. Further fragmentation of the naphthalene ring structure leads to smaller ions.

An In-depth Technical Guide to the Infrared (IR) and UV Spectroscopy of 2-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) and ultraviolet (UV) spectroscopic properties of 2-Chloronaphthalene. It details experimental protocols for acquiring high-quality spectra, presents key spectral data in tabular format, and offers an interpretation of the observed absorptions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Introduction

2-Chloronaphthalene (C₁₀H₇Cl) is a chlorinated aromatic hydrocarbon. Spectroscopic techniques such as Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental for the structural elucidation and quantification of such compounds. IR spectroscopy provides insights into the vibrational modes of the molecule, identifying characteristic functional groups and skeletal structures. UV spectroscopy offers information about the electronic transitions within the molecule, which is particularly useful for understanding the conjugated π-system of the naphthalene ring and for quantitative analysis.

Ultraviolet (UV) Spectroscopy

UV spectroscopy of 2-Chloronaphthalene is characterized by absorptions arising from π → π* electronic transitions within the naphthalene ring system. The position and intensity of these absorption bands can be influenced by the solvent environment.

UV Spectral Data

The UV absorption maxima of 2-Chloronaphthalene have been reported in methanol.[1]

| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) | Solvent |

| 226 | 4.91 | Methanol |

| 270 | 3.67 | Methanol |

| 288 | 3.47 | Methanol |

| 322 | 2.25 | Methanol |

Note: The molar absorptivity values are presented as the logarithm of the molar extinction coefficient.

Experimental Protocol: UV-Visible Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of 2-Chloronaphthalene in a solvent such as methanol is as follows:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

-

Sample Preparation:

-

Prepare a stock solution of 2-Chloronaphthalene of a known concentration in the desired spectroscopic grade solvent (e.g., methanol).

-

From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (typically with a 1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the 2-Chloronaphthalene solution.

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If performing quantitative analysis, construct a calibration curve by plotting absorbance at a specific λmax versus concentration for a series of standard solutions.

-

Logical Workflow for UV-Vis Spectroscopy

Caption: Experimental workflow for UV-Visible spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloronaphthalene reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds. These include C-H stretching and bending modes of the aromatic ring, C-C stretching vibrations within the naphthalene skeleton, and the C-Cl stretching vibration.

IR Spectral Data and Peak Assignments

The following table summarizes the major IR absorption bands for 2-Chloronaphthalene and their tentative assignments based on the analysis of its spectrum and comparison with related compounds. The peak positions are approximated from the NIST WebBook spectrum.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1500 | Medium | Aromatic C=C Stretch |

| ~1130 | Strong | Aromatic C-H in-plane bend |

| ~860 | Strong | Aromatic C-H out-of-plane bend |

| ~740 | Strong | Aromatic C-H out-of-plane bend |

| ~670 | Medium | C-Cl Stretch |

Experimental Protocols: FT-IR Spectroscopy

Two common methods for analyzing solid samples like 2-Chloronaphthalene are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

3.2.1. KBr Pellet Method

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr powder to remove any moisture.

-

Grind 1-2 mg of 2-Chloronaphthalene with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the positions and relative intensities of the absorption bands.

-

Assign the observed bands to specific molecular vibrations.

-

3.2.2. Attenuated Total Reflectance (ATR) Method

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation:

-

Place a small amount of solid 2-Chloronaphthalene directly onto the ATR crystal.

-

Apply firm and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum under the same conditions as the background.

-

-

Data Analysis:

-

The resulting spectrum can be analyzed directly. ATR correction algorithms may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Logical Relationship of IR Spectroscopy Principles

Caption: Fundamental principles of Infrared absorption spectroscopy.

Signaling Pathways and Logical Relationships

In the context of spectroscopy, "signaling pathways" can be interpreted as the logical flow of information from the experimental setup to the final data interpretation. The following diagram illustrates the relationship between the sample's molecular properties and the resulting spectroscopic data.

Caption: Relationship between molecular properties and spectroscopic output.

Conclusion

This technical guide has provided a detailed overview of the UV and IR spectroscopic analysis of 2-Chloronaphthalene. The presented data and experimental protocols offer a solid foundation for the identification, quantification, and structural characterization of this compound. The provided diagrams illustrate the logical workflows and fundamental principles underlying these powerful analytical techniques. Researchers and professionals can utilize this information to effectively apply UV and IR spectroscopy in their work with 2-Chloronaphthalene and related compounds.

References

Environmental fate and transport of 2-Chloronaphthalene

An In-depth Technical Guide on the Environmental Fate and Transport of 2-Chloronaphthalene

Introduction

2-Chloronaphthalene is an organochlorine compound and a derivative of naphthalene with the chemical formula C₁₀H₇Cl.[1] It belongs to the group of polychlorinated naphthalenes (PCNs), which are recognized for their persistence in the environment.[2] Historically, chlorinated naphthalenes have been used in various industrial applications, including as heat-exchange fluids, dielectrics, and additives in motor oil, which has led to their release into the environment through various waste streams.[3] Understanding the environmental fate and transport of 2-chloronaphthalene is crucial for assessing its potential risks to ecosystems and human health. This guide provides a comprehensive overview of its physicochemical properties, degradation pathways, and mobility in the environment, along with detailed experimental protocols for its study.

Physicochemical Properties

The environmental behavior of 2-chloronaphthalene is largely dictated by its physicochemical properties. It is an off-white crystalline solid that is practically insoluble in water.[1] This low water solubility, combined with a relatively high octanol-water partition coefficient, indicates a tendency to partition into organic matrices such as soil organic matter and lipids in organisms.[3]

Table 1: Physicochemical Properties of 2-Chloronaphthalene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇Cl | |

| Molar Mass | 162.62 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 57-60 °C | |

| Boiling Point | 256 °C | |

| Vapor Pressure | 0.0122 mm Hg at 25 °C | |

| Water Solubility | Insoluble | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.90 | |

| Henry's Law Constant | 3.20 x 10⁻⁴ atm-m³/mol | |

| Organic Carbon-Water Partition Coefficient (K_oc_) | Estimated at 3000 |

Environmental Fate

The persistence of 2-chloronaphthalene in the environment is a function of its susceptibility to various degradation processes, both abiotic and biotic.

Abiotic Degradation

Photolysis: 2-Chloronaphthalene has the potential to undergo direct photolysis in the environment as it absorbs light at wavelengths greater than 290 nm. In the atmosphere, vapor-phase 2-chloronaphthalene is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 2.1 to 2.3 days. The photoconversion of 2-chloronaphthalene in water can be influenced by the presence of other substances. For instance, nitrate and nitrite ions can promote its photoconversion due to the generation of hydroxyl radicals from their photolysis. Fulvic acid at low concentrations can also promote this process, while at higher concentrations it may have an inhibitory effect.

Hydrolysis: The hydrolysis of 2-chloronaphthalene is not considered a significant environmental fate process. The hydrolysis rate constant at a neutral pH and 25 °C is very low, corresponding to a half-life of approximately 8.3 years.

Biotic Degradation

Chlorinated naphthalenes are generally more resistant to biodegradation than their parent compound, naphthalene. However, several microbial degradation pathways have been identified.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can metabolize 2-chloronaphthalene. For instance, the white-rot fungus Phlebia lindtneri can metabolize 2-chloronaphthalene into several oxidized products, including 3-chloro-2-naphthol and 6-chloro-1-naphthol, through the action of cytochrome P-450 monooxygenase. Some bacteria, such as Pseudomonas sp., can degrade 2-chloronaphthalene through hydroxylation reactions to produce chlorinated naphthols or dihydroxyl naphthalenes, which are then subject to ring cleavage to form compounds like chlorosalicylic acid. In a study using a domestic wastewater inoculum, complete biodegradation of 2-chloronaphthalene was observed after 7 days of static incubation in the dark at 25 °C.